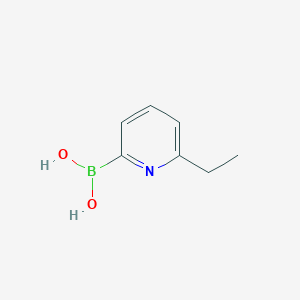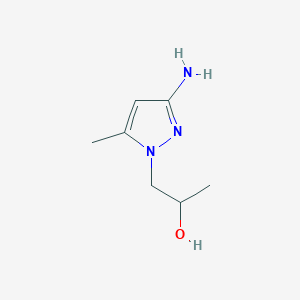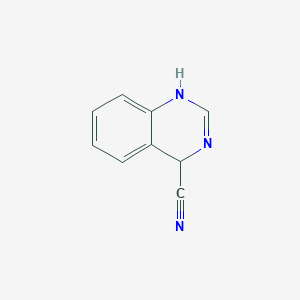![molecular formula C10H7NO B11920847 6H-Furo[2,3-f]isoindole CAS No. 23628-74-2](/img/structure/B11920847.png)
6H-Furo[2,3-f]isoindole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6H-Furo[2,3-f]isoindole is a heterocyclic compound that features a fused ring system consisting of a furan ring and an isoindole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6H-Furo[2,3-f]isoindole typically involves the cyclization of appropriate precursors. One common method includes the use of pyrrole ring closure reactions. For instance, multicomponent reactions, [3+2] cycloaddition of azomethine ylides, and münchnones, as well as transition metal-catalyzed C–H activation reactions, have been employed to synthesize isoindole derivatives .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of high-yield synthetic routes that can be scaled up. Techniques such as Rhodium-catalyzed intramolecular condensation and Ni(II)-catalyzed deesterification are promising for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: 6H-Furo[2,3-f]isoindole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully hydrogenated compounds.
Aplicaciones Científicas De Investigación
6H-Furo[2,3-f]isoindole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the production of dyes and pigments due to its stable ring structure.
Mecanismo De Acción
The mechanism of action of 6H-Furo[2,3-f]isoindole involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Pyrrolo[3,4-f]isoindole: This compound features a similar fused ring system but with a pyrrole ring instead of a furan ring.
Isoindole: This compound is an isomer of indole and features a benzene ring fused with a pyrrole ring.
Uniqueness: 6H-Furo[2,3-f]isoindole is unique due to the presence of both a furan and an isoindole ring in its structure. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
23628-74-2 |
|---|---|
Fórmula molecular |
C10H7NO |
Peso molecular |
157.17 g/mol |
Nombre IUPAC |
6H-furo[3,2-f]isoindole |
InChI |
InChI=1S/C10H7NO/c1-2-12-10-4-9-6-11-5-8(9)3-7(1)10/h1-6,11H |
Clave InChI |
PSEBTXFRSGUBFH-UHFFFAOYSA-N |
SMILES canónico |
C1=COC2=CC3=CNC=C3C=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B11920780.png)

![3-Fluoro-1-oxa-7-azaspiro[4.5]decane](/img/structure/B11920790.png)


![2,8-Diazaspiro[4.5]decan-4-amine](/img/structure/B11920806.png)

![5-Hydroxy-1h-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B11920815.png)
![6,8-Difluoroimidazo[1,5-A]pyridine](/img/structure/B11920817.png)
![(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)boronic acid](/img/structure/B11920841.png)


